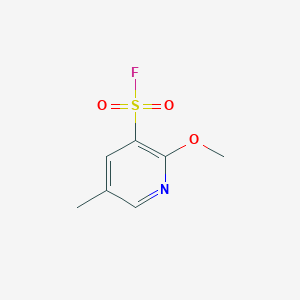

2-Methoxy-5-methylpyridine-3-sulfonyl fluoride

Description

2-Methoxy-5-methylpyridine-3-sulfonyl fluoride is a chemical compound with the molecular formula C7H8FNO3S and a molecular weight of 205.21 g/mol . This compound is known for its unique structural features, which include a methoxy group at the second position, a methyl group at the fifth position, and a sulfonyl fluoride group at the third position of the pyridine ring. It is commonly used in various chemical reactions and has significant applications in scientific research.

Properties

IUPAC Name |

2-methoxy-5-methylpyridine-3-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO3S/c1-5-3-6(13(8,10)11)7(12-2)9-4-5/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWSSIVVUNANCRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)OC)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The process begins with 2-methoxy-5-methylpyridine, which undergoes palladium-catalyzed coupling with DABSO in anhydrous isopropanol at 75°C under nitrogen. Triethylamine acts as a base to neutralize hydrogen sulfide byproducts. After 24 hours, NFSI is introduced to replace the sulfinate intermediate with fluorine, yielding the target sulfonyl fluoride after purification.

Key Reaction Parameters

| Parameter | Value |

|---|---|

| Catalyst | PdCl₂(AmPhos)₂ (5 mol%) |

| Solvent | Anhydrous isopropanol |

| Temperature | 75°C |

| Fluorinating Agent | NFSI (1.5 equiv) |

| Yield | 84% (isolated) |

This method achieves high regioselectivity due to the directing effects of the methoxy and methyl groups on the pyridine ring. The use of NFSI ensures efficient fluorination without over-oxidation to sulfonic acids.

Mechanochemical Synthesis via Sulfonyl Imidazole Intermediates

A solvent-free, mechanochemical approach developed by Van der Eycken et al. enables the conversion of sulfonyl imidazoles to sulfonyl fluorides using potassium bifluoride (KHF₂) and acetic acid.

Synthesis of the Sulfonyl Imidazole Precursor

The precursor, 1-(2-methoxy-5-methylpyridine-3-sulfonyl)-2-methylimidazole, is synthesized by reacting 2-methoxy-5-methylpyridine-3-sulfonyl chloride with 2-methylimidazole. This intermediate is then subjected to ball milling with KHF₂ (2.0 equiv) and acetic acid (3.0 equiv) in a polytetrafluoroethylene jar at 25 Hz for 90 minutes.

Optimized Mechanochemical Conditions

| Parameter | Value |

|---|---|

| Milling Frequency | 25 Hz |

| Milling Time | 2 × 90 minutes |

| Fluoride Source | KHF₂ (2.0 equiv) |

| Additive | Acetic Acid (3.0 equiv) |

| Yield | 66–69% |

This method eliminates solvent waste and reduces reaction times compared to traditional solution-phase protocols. The absence of volatile organic solvents aligns with green chemistry principles, though the requirement for specialized milling equipment may limit scalability.

Electrochemical Oxidation of Thiol/Disulfide Precursors

Electrochemical synthesis provides a mild and scalable route to sulfonyl fluorides from thiols or disulfides. Adapted from Noël et al., this method employs potassium fluoride (KF) as an inexpensive fluorine source in a biphasic CH₃CN/1 M HCl system.

Reaction Setup and Optimization

Using 3-mercapto-2-methoxy-5-methylpyridine as the starting material, the reaction proceeds in an undivided cell with graphite and stainless steel electrodes. KF (5.0 equiv) and pyridine (1.0 equiv) are added to facilitate nucleophilic fluorination. Constant-current electrolysis (10 mA/cm²) at room temperature for 6 hours yields the sulfonyl fluoride after extractive workup.

Electrochemical Parameters

| Parameter | Value |

|---|---|

| Current Density | 10 mA/cm² |

| Electrolyte | KF (5.0 equiv) in CH₃CN/HCl |

| Temperature | 25°C |

| Yield | 74% (isolated) |

This approach avoids stoichiometric oxidants and minimizes byproduct formation. However, the necessity for anhydrous conditions and the sensitivity of thiol intermediates to oxidation pose practical challenges.

Comparative Analysis of Preparation Methods

The three methodologies are evaluated across critical metrics in Table 1.

Table 1: Method Comparison for 2-Methoxy-5-methylpyridine-3-sulfonyl Fluoride Synthesis

- Palladium-Catalyzed : Optimal for high-purity applications but limited by catalyst cost.

- Mechanochemical : Eco-friendly but requires specialized equipment.

- Electrochemical : Scalable and cost-effective, though sensitive to substrate stability.

Scientific Research Applications

Chemical Properties and Mechanism of Action

The compound has the molecular formula and a molecular weight of 205.21 g/mol. Its mechanism of action primarily involves the interaction of the sulfonyl fluoride group with nucleophilic sites on target molecules. This interaction facilitates the formation of covalent bonds, leading to the modification or inhibition of target molecules such as enzymes and proteins.

Scientific Research Applications

1. Organic Synthesis

- Reagent in Synthesis : 2-Methoxy-5-methylpyridine-3-sulfonyl fluoride is utilized as a reagent in organic synthesis, particularly in the preparation of sulfonamide and sulfonate derivatives. Its ability to introduce sulfonyl groups makes it valuable for creating complex organic molecules .

2. Biochemical Studies

- Enzyme Inhibition : The compound serves as a tool for investigating enzyme inhibition and protein modification. It is particularly effective in probing enzyme binding sites and assessing functionally important protein residues, thus providing insights into biochemical pathways .

- Covalent Modifiers : As a covalent protein modifier, it can selectively label specific amino acid residues within proteins, aiding in the study of protein function and interactions .

3. Industrial Applications

- Production of Specialty Chemicals : The compound is employed in the production of specialty chemicals used in pharmaceuticals and agrochemicals. Its role as an intermediate in these processes enhances the efficiency and effectiveness of chemical syntheses.

- Agrochemical Development : It is also used in developing novel agrochemicals, contributing to improved pest control agents that outperform traditional chemicals .

Table 1: Summary of Applications

Case Studies

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound effectively inhibits fatty acid amide hydrolase (FAAH), an enzyme involved in lipid metabolism. The compound showed a significant reduction in FAAH activity, indicating its potential as a therapeutic agent for conditions related to lipid dysregulation .

Case Study 2: Synthesis of Sulfonamides

Research highlighted the use of this compound in a novel catalytic amidation process that allows for the efficient synthesis of sulfonamides. The methodology developed showcased high yields and selectivity, emphasizing the compound's utility in producing bioactive pharmaceutical intermediates .

Mechanism of Action

The mechanism of action of 2-Methoxy-5-methylpyridine-3-sulfonyl fluoride involves the interaction of the sulfonyl fluoride group with nucleophilic sites on target molecules. This interaction leads to the formation of covalent bonds, resulting in the modification or inhibition of the target molecule’s function. The molecular targets include enzymes, proteins, and other nucleophilic biomolecules. The pathways involved in these interactions are crucial for understanding the compound’s biological and chemical effects.

Comparison with Similar Compounds

- 2-Methoxy-5-methylpyridine-3-sulfonamide

- 2-Methoxy-5-methylpyridine-3-sulfonic acid

- 2-Methoxy-5-methylpyridine-3-sulfonate

Comparison: 2-Methoxy-5-methylpyridine-3-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity compared to its sulfonamide, sulfonic acid, and sulfonate counterparts. The sulfonyl fluoride group is highly reactive towards nucleophiles, making it a valuable reagent in organic synthesis and biochemical studies. In contrast, sulfonamides and sulfonates are more stable and less reactive, which limits their use in certain applications.

Biological Activity

2-Methoxy-5-methylpyridine-3-sulfonyl fluoride (CAS No.: 2305253-61-4) is a sulfonyl fluoride compound that has garnered attention in chemical biology and medicinal chemistry due to its electrophilic properties. This article explores its biological activity, mechanisms of action, and potential applications, supported by research findings and data tables.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₆FNO₂S |

| Molecular Weight | 175.2 g/mol |

| CAS Number | 2305253-61-4 |

| Purity | ≥95% |

Sulfonyl fluorides, including this compound, act as electrophilic warheads that can modify nucleophilic residues in proteins. The primary mechanism involves the formation of covalent bonds with serine residues in enzymes, which can lead to irreversible inhibition of enzymatic activity. This is particularly relevant for serine hydrolases involved in various biochemical pathways.

Target Enzymes

Research indicates that sulfonyl fluorides can interact with a variety of phosphoryl transfer enzymes, which play crucial roles in cellular signaling and metabolism . For example, studies have shown that these compounds can inhibit dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis, through covalent modification .

Biological Activity

The biological activity of this compound has been investigated in several contexts:

-

Enzyme Inhibition :

- The compound has demonstrated the ability to inhibit serine hydrolases effectively. In one study, it was shown to inhibit the activity of palmitoyl-protein thioesterase-1 (PPT1), which is involved in lipid metabolism .

- Another study highlighted its potential as a probe for assessing enzyme binding sites and understanding protein functions .

- Pharmacological Applications :

Case Study 1: Inhibition of Dihydrofolate Reductase

A study investigated the effects of sulfonyl fluoride compounds on DHFR activity. The results indicated that this compound could inhibit DHFR with an IC50 value significantly lower than non-fluorinated analogs, suggesting enhanced potency due to the presence of the sulfonyl fluoride group .

Case Study 2: Selective Targeting in Cancer Therapy

In a recent screening campaign for small molecule inhibitors targeting PRMT5, this compound was identified as a promising candidate due to its ability to bind covalently at the PRMT5-PBM interface, leading to reduced cell growth in MTAP-deleted models .

Research Findings

Research has shown that sulfonyl fluorides like this compound possess unique properties that enhance their biological activity:

- Electrophilicity : The presence of the sulfonyl fluoride group increases the electrophilic character of the compound, allowing it to react selectively with nucleophilic sites on enzymes .

- Stability and Reactivity : Environmental factors such as pH and temperature can influence the stability and reactivity of these compounds, affecting their biological efficacy.

Q & A

Q. What are the established synthetic routes for 2-Methoxy-5-methylpyridine-3-sulfonyl fluoride, and how can reaction conditions be optimized for academic-scale synthesis?

The synthesis of sulfonyl fluoride derivatives typically involves introducing the sulfonyl fluoride group to a pre-functionalized heterocyclic core. For example:

- Step 1 : Start with 5-methylpyridine-3-sulfonic acid. React with thionyl chloride (SOCl₂) to form the sulfonyl chloride intermediate.

- Step 2 : Fluorinate the sulfonyl chloride using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in anhydrous conditions .

- Step 3 : Introduce the methoxy group via nucleophilic substitution using methanol and a base (e.g., NaH or triethylamine) .

Q. Optimization Tips :

Q. What analytical techniques are recommended for characterizing this compound?

Q. How can researchers assess the stability and solubility of this compound under different experimental conditions?

- Stability :

- Solubility :

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound with biological targets?

- Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., proteases or kinases). Focus on the sulfonyl fluoride’s electrophilic sulfur, which may form covalent bonds with nucleophilic residues (e.g., serine or cysteine) .

- DFT Calculations : Calculate Fukui indices to identify reactive sites on the pyridine ring and sulfonyl fluoride group .

- MD Simulations : Assess binding stability over time in physiological conditions (e.g., solvated systems) .

Q. What strategies resolve contradictions in reported biological activity data for sulfonyl fluoride derivatives?

- Case Study : If one study reports potent enzyme inhibition while another shows no activity:

- Verify Assay Conditions : Check for differences in buffer pH, ionic strength, or reducing agents (e.g., DTT may inactivate sulfonyl fluorides).

- Probe Purity : Re-test the compound using orthogonal purification (e.g., prep-HPLC) to exclude impurities.

- Control Experiments : Use a known covalent inhibitor (e.g., PMSF) as a positive control .

Q. How can researchers design SAR studies to optimize the bioactivity of this compound?

- Structural Modifications :

- Assay Design :

Q. What safety protocols are critical when handling sulfonyl fluorides in a laboratory setting?

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for all manipulations.

- Spill Management : Neutralize spills with sodium bicarbonate or calcium hydroxide to hydrolyze the sulfonyl fluoride.

- Waste Disposal : Collect in sealed containers labeled "Reactive Fluoride Waste" and incinerate .

Q. How can researchers address gaps in ecological toxicity data for this compound?

- Standardized Assays :

- Daphnia magna Acute Toxicity Test : Expose to 0.1–10 mg/L for 48 hours.

- Algal Growth Inhibition : Measure effects on Chlorella vulgaris biomass over 72 hours.

- Degradation Studies :

- Perform photolysis under UV light (λ = 254 nm) to assess environmental persistence.

- Test biodegradation using OECD 301B (CO₂ evolution test) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.